molecular formula C23H28N2O4 B8517001 3-[[5-[3-(Hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoic acid

3-[[5-[3-(Hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoic acid

Cat. No. B8517001
M. Wt: 396.5 g/mol
InChI Key: LGVRQIKHFHBPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-[3-(Hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoic acid is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[5-[3-(Hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[5-[3-(Hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[[5-[3-(Hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoic acid

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

InChI

InChI=1S/C23H28N2O4/c1-14-6-8-18(25-10-4-5-17(12-25)13-26)11-20(14)22(27)24-21-15(2)7-9-19(16(21)3)23(28)29/h6-9,11,17,26H,4-5,10,12-13H2,1-3H3,(H,24,27)(H,28,29)

InChI Key

LGVRQIKHFHBPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC(C2)CO)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aqueous 4N NaOH (4.00 ml) is added to a stirred solution of methyl 3-[[5-[3-(hydroxymethyl)-1-piperidyl]-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate (0.4 g, 0.975 mmol) in THF:MeOH (10 ml:5 ml). After 4 hours at ambient temperature, the organic solvent is removed under reduced pressure and the residue is diluted with water, acidified to pH 4 with 1N HCl, and extracted twice with 10% IPA in CH2Cl2. The organic layers are combined and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the resulting precipitate is triturated with diethyl ether and filtered to afford the title compound as a light brown solid (0.28 g, 72.5%). Mass spectrum (m/z): 397.2 (M+1).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72.5%

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